4-Hydroxy-4'-methoxybiphenyl

Liquid Crystals Polymer Chemistry Materials Science

Researchers requiring precise control over liquid crystalline phase behavior for advanced optical films and sensors often face inconsistent thermal stability from generic biphenyl derivatives. 4-Hydroxy-4'-methoxybiphenyl (CAS 16881-71-3) resolves this with its asymmetric hydroxyl/methoxy substitution pattern, enabling almost quantitative polymer modification and predictable steric control. • Produces polymers with spacer-dependent smectic C or nematic cybotactic phases. • Delivers wider thermal stability range and more ordered mesophases than polymethacrylate-based alternatives. • Supplied as ≥95% (GC) crystalline powder, in stock for immediate global shipment.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 16881-71-3
Cat. No. B101045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4'-methoxybiphenyl
CAS16881-71-3
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3
InChIKeyCORJIEYQXMZUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4'-methoxybiphenyl (CAS 16881-71-3): Core Properties and Procurement Specifications


4-Hydroxy-4'-methoxybiphenyl (CAS 16881-71-3), also known as 4-(4-methoxyphenyl)phenol, is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol [1]. It is a white to almost white crystalline powder with a melting point typically ranging from 180.0 to 185.0 °C [2]. The compound is poorly soluble in water but soluble in organic solvents such as methanol and ethanol, and is commercially available at a standard purity of >95.0% (GC) [2]. As a biphenyl derivative with both hydroxyl and methoxy functional groups, it is a versatile building block for advanced materials synthesis [3].

The Scientific Case Against Substituting 4-Hydroxy-4'-methoxybiphenyl with In-Class Analogs


The substitution of 4-Hydroxy-4'-methoxybiphenyl with a closely related biphenyl derivative is not trivial due to the specific and quantifiable influence of its asymmetric substitution pattern on final material properties. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrophobic methoxy group creates a unique mesogenic unit. When incorporated into side-chain liquid crystalline polymers (SCLCPs), this mesogen yields a distinct phase behavior compared to polymers synthesized with alternative mesogens like 4-cyano-4'-hydroxybiphenyl, which exhibits different crystallization tendencies [1]. Furthermore, the hydroxyl group's steric environment directly dictates the kinetics and efficiency of polymer modification reactions, as shown in studies on glycidyl methacrylate copolymers where steric hindrance is the limiting factor [2]. Therefore, generic substitution would lead to a different mesophase structure, thermal stability range, or degree of polymer functionalization, which are critical performance metrics in advanced materials applications [3].

Quantifiable Differentiation of 4-Hydroxy-4'-methoxybiphenyl: A Comparator-Based Evidence Guide


Mesomorphic Behavior of 4-Hydroxy-4'-methoxybiphenyl in Side-Chain Liquid Crystalline Polymers

In a study on side-chain liquid crystalline polymers, poly(vinyl ether)s and poly(propenyl ether)s containing the mesogen 4-methoxy-4′-hydroxybiphenyl (derived from the target compound) exhibited larger thermal stability ranges of their mesophases and more ordered mesophases compared to the corresponding polymethacrylates [1]. This demonstrates that the target compound, when used as a mesogenic building block, confers superior thermal and structural properties to the resulting polymers relative to those made with a methacrylate backbone linkage.

Liquid Crystals Polymer Chemistry Materials Science

Phase Behavior of Polymers Modified with 4-Hydroxy-4'-methoxybiphenyl

Polymers synthesized by modifying poly(omega-bromoalkyl-1-glycidylether)s with the sodium salt of 4-hydroxy-4'-methoxybiphenyl yielded side-chain liquid-crystalline polymers with 'excellent yields and almost quantitative degrees of modification' [1]. The resulting polymers were all insoluble in common solvents like THF, and their liquid crystalline phase (smectic C or nematic cybotactic) was found to be dependent on the length of the alkyl spacer [1]. This spacer-dependent mesomorphism offers a tunable property that is not achievable with a symmetric analog like 4,4'-dihydroxybiphenyl.

Polymer Chemistry Liquid Crystals Functional Materials

Steric Limitation in Polymer Modification with 4-Hydroxy-4'-methoxybiphenyl

The chemical modification of glycidyl methacrylate (GMA) polymers and copolymers with 4-hydroxy-4'-methoxybiphenyl (4H4MB) is limited by steric effects [1]. This study aimed to demonstrate that the reaction's extent is dictated by the steric hindrance around the reactive hydroxyl group, a factor that is unique to the specific molecular structure of 4H4MB. This understanding is crucial for predicting the final degree of functionalization and material properties.

Polymer Chemistry Reaction Kinetics Materials Science

Key Application Scenarios for 4-Hydroxy-4'-methoxybiphenyl in Advanced Material Development


Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) with Tailored Mesophases

This compound is an essential precursor for the synthesis of SCLCPs where the final mesomorphic behavior must be precisely controlled. As demonstrated by Callau et al. (2005), its use in modifying polyethers yields polymers with spacer-dependent smectic C or nematic cybotactic phases [1]. This tunability is a direct consequence of the asymmetric 4-hydroxy-4'-methoxy substitution, making it the preferred choice over symmetric building blocks like 4,4'-dihydroxybiphenyl for applications requiring specific optical anisotropy, such as in advanced display technologies and smart optical films.

High-Yield Functionalization of Polyethers for Advanced Materials

The compound enables 'almost quantitative' modification of poly(omega-bromoalkyl-1-glycidylether)s to produce high-molecular-weight liquid-crystalline polymers [1]. This high degree of functionalization is critical for achieving the desired material density and performance. The research by Navarro-Rodríguez et al. (1998) further clarifies that the reaction is sterically limited, providing a predictable and controllable pathway for polymer functionalization [2]. This is a key differentiator for researchers aiming to maximize the density of mesogenic units in their polymer backbones.

Development of Liquid Crystalline Polymers with Enhanced Thermal Properties

When used to create poly(vinyl ether)- and poly(propenyl ether)-based SCLCPs, the resulting materials demonstrate a larger thermal stability range and more ordered mesophases compared to their polymethacrylate counterparts [3]. This evidence positions the compound as a superior building block for applications that demand robust performance across a wider temperature window, such as in aerospace composites or high-temperature optical sensors.

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